molecular formula C9H9N3O4 B7885182 N-{4-(formylamino)-2-nitrophenyl}acetamide

N-{4-(formylamino)-2-nitrophenyl}acetamide

Cat. No.: B7885182
M. Wt: 223.19 g/mol
InChI Key: OSCDPMFTCHLFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-(formylamino)-2-nitrophenyl}acetamide is an organic compound with the molecular formula C9H9N3O4 It is characterized by the presence of a formylamino group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-(formylamino)-2-nitrophenyl}acetamide typically involves the formylation of 4-amino-2-nitroaniline followed by acetylation. One common method includes the reaction of 4-amino-2-nitroaniline with formic acid or formylating agents such as formic anhydride to introduce the formyl group. The resulting intermediate is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-{4-(formylamino)-2-nitrophenyl}acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Reduction: N-{4-(amino)-2-nitrophenyl}acetamide.

    Oxidation: N-{4-(formylamino)-2-nitrophenyl}acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-(formylamino)-2-nitrophenyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-(formylamino)-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

  • N-(4-nitrophenyl)formamide
  • N-(4-nitrophenyl)acetamide
  • N-(4-aminophenyl)acetamide

Comparison: N-{4-(formylamino)-2-nitrophenyl}acetamide is unique due to the presence of both formylamino and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(4-nitrophenyl)formamide lacks the acetamide group, which affects its solubility and reactivity. Similarly, N-(4-aminophenyl)acetamide does not have the nitro group, which influences its redox properties and potential biological activities .

Properties

IUPAC Name

N-(4-formamido-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-6(14)11-8-3-2-7(10-5-13)4-9(8)12(15)16/h2-5H,1H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCDPMFTCHLFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)NC=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.